5-Amino-2-tert-butylphenol

Catalog No.
S839082
CAS No.
873055-35-7
M.F
C10H15NO
M. Wt
165.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-2-tert-butylphenol

CAS Number

873055-35-7

Product Name

5-Amino-2-tert-butylphenol

IUPAC Name

5-amino-2-tert-butylphenol

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

InChI

InChI=1S/C10H15NO/c1-10(2,3)8-5-4-7(11)6-9(8)12/h4-6,12H,11H2,1-3H3

InChI Key

WRTDVWHCSGVIOT-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=C(C=C(C=C1)N)O

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)N)O
  • Antioxidant Properties: Aminophenols have been studied for their potential antioxidant properties. These properties allow them to scavenge free radicals, which are molecules that can damage cells. PubChem, a database of chemical information, lists several Aminophenol derivatives studied for their antioxidant properties [].
  • Pharmaceutical Applications: Due to their structural features, some Aminophenols have been investigated for potential pharmaceutical applications. Studies have explored their use as analgesic (pain-relieving) and antipyretic (fever-reducing) agents [].

5-Amino-2-tert-butylphenol is an organic compound with the molecular formula C10H15NO. It is characterized by a phenolic structure with an amino group and a tert-butyl substituent. This compound serves as an important intermediate in the synthesis of various pharmaceuticals, notably ivacaftor, which is used in the treatment of cystic fibrosis. The compound's structure allows for significant chemical reactivity, particularly in electrophilic aromatic substitution reactions, making it valuable in organic synthesis.

  • Electrophilic Aromatic Substitution: The amino group acts as a directing group, facilitating substitution reactions at the ortho and para positions of the aromatic ring.
  • Hydroxylation: The compound can undergo hydroxylation reactions, primarily facilitated by cytochrome P450 enzymes, which convert it into more reactive intermediates.
  • Conjugation Reactions: It can also undergo phase I and phase II metabolic reactions, including conjugation with glucuronic acid, enhancing its solubility and excretion.

Research indicates that 5-Amino-2-tert-butylphenol may exhibit various biological activities:

  • Antioxidant Properties: Similar compounds have shown significant antioxidant activity, suggesting potential protective effects against oxidative stress.
  • Immunomodulatory Effects: Related compounds have demonstrated immunomodulatory activities, indicating that 5-Amino-2-tert-butylphenol might influence immune responses.
  • Antiviral Activity: Some derivatives have been reported to possess antiviral properties, pointing to possible therapeutic applications in viral infections.

The synthesis of 5-Amino-2-tert-butylphenol typically involves the following steps:

  • Starting Material: The process begins with 2,4-di-tert-butyl-5-nitrophenol.
  • Reduction Reaction: This nitro compound is refluxed with ammonium formate in ethanol, often using palladium on activated carbon as a catalyst.
  • Filtration and Purification: After refluxing for a specified duration (usually around 2 hours), the mixture is cooled, filtered through Celite, and the product is isolated through concentration .

5-Amino-2-tert-butylphenol finds application in various fields:

  • Pharmaceuticals: It is primarily used as an intermediate in the synthesis of ivacaftor, a drug that enhances cystic fibrosis transmembrane conductance regulator protein function.
  • Chemical Research: Its reactivity makes it useful in organic synthesis for developing new compounds with potential biological activity.
  • Material Science: Potential applications in materials science due to its chemical properties and interactions with other compounds.

Studies on 5-Amino-2-tert-butylphenol's interactions reveal:

  • Enzyme Interactions: The compound can interact with various enzymes, influencing their activity and potentially altering metabolic pathways.
  • Gene Expression Modulation: It may affect gene expression by interacting with transcription factors, although further research is necessary to elucidate these mechanisms fully .

Similar Compounds: Comparison

Several compounds share structural similarities with 5-Amino-2-tert-butylphenol. Here are some notable examples:

Compound NameMolecular FormulaKey Features
5-Amino-2,4-di-tert-butylphenolC14H23NOIntermediate for ivacaftor synthesis
2-Amino-4,6-di-tert-butylphenolC14H23NOAntiviral properties
4-Amino-2-tert-butylphenolC10H15NSimilar reactivity
5-Nitro-2-tert-butylphenolC10H14N2O3Precursor for reduction reactions

Uniqueness of 5-Amino-2-tert-butylphenol

While many similar compounds exist, 5-Amino-2-tert-butylphenol's unique combination of structural features and its specific role as an intermediate in ivacaftor synthesis distinguish it within this group. Its potential biological activities further enhance its significance in pharmaceutical research and development.

XLogP3

2.6

Dates

Modify: 2023-08-16

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